molecular formula C18H21N3O2S B11085059 4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide

4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide

Cat. No.: B11085059
M. Wt: 343.4 g/mol
InChI Key: PADNKAMTISRYGM-UHFFFAOYSA-N
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Description

4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves the cyclization of 2-propyl-4-methylbenzimidazole with N-methyl-o-phenylenediamine in the presence of formaldehyde at elevated temperatures (around 150°C) . This reaction forms the benzimidazole core structure, which is then further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of a sulfonamide group and the propyl substitution on the benzimidazole ring. These features confer distinct biological activities and potential therapeutic applications that differentiate it from other benzimidazole derivatives.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-3-12-21-17-7-5-4-6-16(17)20-18(21)13-19-24(22,23)15-10-8-14(2)9-11-15/h4-11,19H,3,12-13H2,1-2H3

InChI Key

PADNKAMTISRYGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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